3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
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Overview
Description
3-Ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione typically involves multiple steps, starting with the construction of the chromene core. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions. Another method is the Knoevenagel condensation, where aldehydes react with malonic acid derivatives in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding quinone derivatives.
Reduction: : Reducing the chromene core to produce dihydrochromenes.
Substitution: : Introducing different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Quinone derivatives with enhanced biological activity.
Substitution: : Derivatives with modified pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be further explored for their chemical properties.
Biology
Biologically, 3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine
Medically, this compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry
In industry, the compound is used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exerts its effects involves multiple molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: : A simpler chromene derivative with similar biological activities.
Chromone: : Another chromene derivative with distinct structural features.
Flavonoids: : A class of compounds with overlapping biological properties.
Uniqueness
3-Ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione stands out due to its specific structural modifications, which enhance its biological activity compared to simpler chromene derivatives. Its unique substitution pattern contributes to its distinct pharmacological properties.
Properties
IUPAC Name |
3-ethyl-7,7-dimethyl-2-propyl-6,8-dihydrochromene-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-7-12-10(6-2)15(18)14-11(17)8-16(3,4)9-13(14)19-12/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKHXRZAUJRXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(O1)CC(CC2=O)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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